Copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

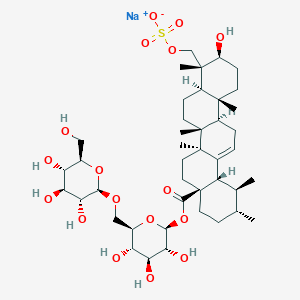

Copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) is a type of copolymer that is widely used in scientific research. It is a cross-linked polymer that is formed by the copolymerization of diethylene glycol dimethacrylate and polyethylene glycol 600 dimethacrylate. This copolymer has several unique properties that make it useful in various scientific applications.

Mechanism Of Action

The mechanism of action of copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) is based on its cross-linked structure. The copolymer forms a three-dimensional network that can trap and immobilize biomolecules. This immobilization allows for the controlled release of the biomolecules, which can be useful in drug delivery applications.

Biochemical And Physiological Effects

Copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) has minimal biochemical and physiological effects. The copolymer is non-toxic and biocompatible, which makes it suitable for use in various biomedical applications. It has been shown to have low immunogenicity, which means that it does not elicit an immune response when introduced into the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) is its ability to immobilize biomolecules. This allows for the controlled release of these molecules, which can be useful in drug delivery applications. Additionally, the copolymer is non-toxic and biocompatible, which makes it suitable for use in various biomedical applications.

One of the limitations of copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) is its limited stability in certain solvents. The copolymer can swell or dissolve in some solvents, which can affect its performance in certain applications. Additionally, the synthesis of the copolymer can be challenging, which can limit its widespread use in some research applications.

Future Directions

There are several future directions for the use of copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) in scientific research. One potential direction is the development of new drug delivery systems based on the copolymer. Additionally, the copolymer could be used as a support for the immobilization of other types of biomolecules, such as antibodies or DNA. Finally, the copolymer could be modified to improve its stability in certain solvents, which would expand its potential applications in various research fields.

Conclusion:

Copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) is a versatile copolymer that has several unique properties that make it useful in various scientific research applications. Its ability to immobilize biomolecules and its biocompatibility make it particularly useful in biomedical research. While there are some limitations to its use, there are also several future directions for the development of new applications based on this copolymer.

Synthesis Methods

The synthesis of copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) involves the copolymerization of diethylene glycol dimethacrylate and polyethylene glycol 600 dimethacrylate. This process is typically carried out using a free radical polymerization reaction. The copolymerization is initiated by the addition of a free radical initiator, which causes the monomers to react and form the copolymer.

Scientific Research Applications

Copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) has several scientific research applications. It is commonly used as a matrix for the immobilization of enzymes and other biomolecules. The copolymer can also be used as a support for chromatography and electrophoresis. Additionally, it has been used as a drug delivery system for the controlled release of pharmaceuticals.

properties

CAS RN |

121079-12-7 |

|---|---|

Product Name |

Copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) |

Molecular Formula |

C48H84O22 |

Molecular Weight |

1013.2 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate;2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C36H66O17.C12H18O5/c1-33(2)35(37)52-31-29-50-27-25-48-23-21-46-19-17-44-15-13-42-11-9-40-7-5-39-6-8-41-10-12-43-14-16-45-18-20-47-22-24-49-26-28-51-30-32-53-36(38)34(3)4;1-9(2)11(13)16-7-5-15-6-8-17-12(14)10(3)4/h1,3,5-32H2,2,4H3;1,3,5-8H2,2,4H3 |

InChI Key |

NHIQHLFWSRTDKX-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOCCOC(=O)C(=C)C |

Canonical SMILES |

CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOCCOC(=O)C(=C)C |

Other CAS RN |

121079-12-7 |

synonyms |

CDGD-PG-DM copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate copolyme |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)

![4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B51693.png)